![molecular formula C21H27NO B2744957 8-(4-Tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2191266-48-3](/img/structure/B2744957.png)
8-(4-Tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
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Overview
Description
The compound seems to be related to the family of 8-azabicyclo[3.2.1]octanes . These compounds are the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of 8-azabicyclo[3.2.1]octanes has been a subject of research. Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is a three-dimensional structure that can acquire different conformations by freely rotating around σ-bonds . The study of these conformations and their associated energy levels is known as conformational analysis .
Chemical Reactions Analysis
The chemical reactions of 8-azabicyclo[3.2.1]octanes and their derivatives have been studied. For instance, gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates has been used to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes .
Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities. Research aimed at the stereoselective preparation of this structure has been significant due to its potential in synthesizing biologically active compounds .
Enantioselective Construction
The enantioselective construction of the 8-azabicyclo[3.2.1]octane framework is crucial in the synthesis of tropane alkaloids. This process often involves the stereocontrolled formation of the bicyclic scaffold, which is a key step in creating compounds with potential pharmaceutical applications .
Drug Discovery
The unique structure of 2-azabicyclo[3.2.1]octanes, which includes the 8-azabicyclo[3.2.1]octane system, has shown significant potential in drug discovery. These nitrogen-containing heterocycles are particularly interesting due to their bioactive properties and have been used as key synthetic intermediates in several total syntheses .
Pharmacological Potential
Compounds containing the 2-azabicyclo[3.2.1]octane scaffold have demonstrated diverse biological activities. For example, they have been explored as efficient analgesic agents, with some showing promise with efficacy close to morphine .
Asymmetric Total Synthesis
The complex skeleton of certain alkaloids, such as hosieine A, which contains the 8-azabicyclo[3.2.1]octane core, has inspired asymmetric total syntheses. These syntheses aim to create molecules with high affinity for specific receptors, showcasing the scaffold’s importance in medicinal chemistry .
Valorization of Biomass-Derived Compounds
The 8-azabicyclo[3.2.1]octane scaffold is also being studied for the valorization of biomass-derived compounds. This involves transforming naturally occurring substances into more valuable products, potentially opening new pathways for sustainable chemical synthesis .
Future Directions
properties
IUPAC Name |
(4-tert-butylphenyl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-21(2,3)17-8-6-15(7-9-17)20(23)22-18-10-11-19(22)13-16(12-18)14-4-5-14/h6-9,18-19H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSOEOAITIPTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(=C4CC4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane |
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